3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Screening Library Chemical Biology SAR by Catalog

3,5-Dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold extensively explored for kinase inhibition, cannabinoid receptor antagonism, and anti-mycobacterial activity. This specific compound appears exclusively in commercial screening libraries (e.g., ChemBridge/Hit2Lead catalog) as a disubstituted derivative with a C-2 4-methylphenyl group and an N-7-(2-phenylethyl)amine side chain.

Molecular Formula C23H24N4
Molecular Weight 356.5 g/mol
Cat. No. B11310549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC23H24N4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC=CC=C4
InChIInChI=1S/C23H24N4/c1-16-9-11-20(12-10-16)22-18(3)23-25-17(2)15-21(27(23)26-22)24-14-13-19-7-5-4-6-8-19/h4-12,15,24H,13-14H2,1-3H3
InChIKeyBOOPXMWRRVALOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine: A Scarcely Documented Screening Compound


3,5-Dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold extensively explored for kinase inhibition, cannabinoid receptor antagonism, and anti-mycobacterial activity [1]. This specific compound appears exclusively in commercial screening libraries (e.g., ChemBridge/Hit2Lead catalog) as a disubstituted derivative with a C-2 4-methylphenyl group and an N-7-(2-phenylethyl)amine side chain . Despite the rich pharmacological precedent of the pyrazolo[1,5-a]pyrimidine class, no peer-reviewed primary research articles, patents, or public biological assay data were found for this exact compound in major biomedical databases, indicating it remains an uncharacterized screening hit or virtual library entry.

Procurement Risk: Why N-7 Substitution Dictates Target Engagement in Pyrazolo[1,5-a]pyrimidin-7-amines


Pyrazolo[1,5-a]pyrimidin-7-amines cannot be treated as interchangeable screening probes because the N-7 substituent is a critical determinant of both potency and target selectivity. In the well-characterized CB1 antagonist series, replacing an N-7 alkylamine with a carboxamide or removing the phenethyl group results in complete loss of sub-micromolar receptor affinity [1]. Similarly, in anti-mycobacterial SAR campaigns, the N-7-pyridin-2-ylmethyl substituent was essential for ATP synthase inhibition, with phenyl or benzyl replacements yielding >10-fold reduction in activity [2]. The target compound’s unique N-7-(2-phenylethyl) side chain—distinct from the more common N-7-pyridinylmethyl, N-7-cyclohexyl, or N-7-dimethylaminoethyl analogs—may confer a distinct pharmacological fingerprint that cannot be approximated by nearest-neighbor compounds available in screening decks .

Differentiation Evidence for 3,5-Dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine


N-7 Substituent Identity Differentiates Target Compound from the Closest Commercial Analog

The target compound carries an N-7-(2-phenylethyl)amine group, whereas the closest cataloged analog, Hit2Lead SC-9338841, is 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, which differs at both the C-2 and C-3 positions . A broader comparator set including N-cyclohexyl, N-benzyl, and N-(2-dimethylaminoethyl) derivatives from the same scaffold further confirms that the N-7-(2-phenylethyl) substitution is a distinct chemotype with no published biological data . The structural uniqueness of this substitution pattern may result in differential target engagement compared to the more polar N-7-dimethylaminoethyl or bulkier N-7-cyclohexyl variants commonly found in screening collections.

Screening Library Chemical Biology SAR by Catalog

Physicochemical Differentiation: Predicted Lipophilicity (cLogP) Positions Compound for CNS Permeability

The target compound's predicted cLogP (estimated 4.7–5.2 based on the ACD/Labs fragment method for the scaffold and N-phenethyl contribution) exceeds that of the N-7-dimethylaminoethyl analog (cLogP ~3.8, BenchChem B6014548) and the N-7-unsubstituted core (cLogP ~4.2) . The N-7-phenethyl group adds approximately 0.5–1.0 log units over the N-7-isopropyl analog (cLogP 4.2, PubChem CID 46299388) [1]. While these values are computationally predicted and must be verified experimentally, the higher lipophilicity is consistent with enhanced passive membrane permeability and potential CNS exposure relative to more polar analogs—a consideration for neuroscience-focused screening campaigns.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Class-Level Inference: Pyrazolo[1,5-a]pyrimidin-7-amines as Privileged CB1 and CDK Ligands

Pyrazolo[1,5-a]pyrimidin-7-amines bearing aryl substituents at C-2/C-3 and a lipophilic amine at N-7 have been disclosed as potent CB1 receptor antagonists with Ki values as low as 0.6 nM in radioligand displacement assays [1]. Simultaneously, closely related C-2 aryl-N-7-amine derivatives have demonstrated CDK2 IC50 values of 0.09 µM, comparable to the clinical inhibitor ribociclib (IC50 = 0.07 µM) [2]. While the target compound itself has not been tested in these assays, its structural alignment with both pharmacophore models—an aromatic group at C-2 (4-methylphenyl), methyl groups at C-3/C-5, and a lipophilic N-7 amine side chain—places it at the intersection of two therapeutically validated target classes [3].

CB1 Antagonist CDK Inhibitor Kinase

High-Value Application Scenarios for 3,5-Dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Chemical Biology Probe for CB1 Receptor Deorphanization Screens

Based on the CB1 pharmacophore alignment established in Section 3, this compound is best deployed as a structurally novel starting point in cannabinoid receptor antagonist screening cascades. Its N-7-(2-phenylethyl) group distinguishes it from the dominant N-7-carboxamide and N-7-piperidinyl CB1 antagonist chemotypes [1]. A competitive radioligand binding assay against [3H]SR141716A (rimonabant) in CB1-transfected HEK293 membranes would rapidly establish whether this chemotype warrants follow-up, with a Ki < 100 nM considered a tractable hit for lead optimization.

Diversity-Oriented Synthesis Library Expansion for CDK Inhibitor Lead Discovery

Given the demonstrated CDK2 inhibitory activity of structurally proximal pyrazolo[1,5-a]pyrimidin-7-amines (IC50 values of 0.020–0.23 µM against CDK2/cyclin A) [2], this compound is a logical addition to kinase-focused screening decks. Its predicted higher cLogP (4.7–5.2) compared to the 0.09 µM CDK2 inhibitor 6t may improve cellular permeability, a common limitation of ATP-competitive kinase inhibitors. In vitro CDK2/cyclin E enzymatic assays, followed by anti-proliferative profiling in the NCI-60 panel, are the recommended next steps.

Negative Control Compound for N-7-Polar Analog Programs

The target compound's more lipophilic N-7-(2-phenylethyl) substitution contrasts sharply with polar N-7-dimethylaminoethyl analogs (e.g., BenchChem B6014548). This makes it a valuable matched-pair tool compound for deconvoluting the contribution of N-7 lipophilicity to target engagement and off-target liability. In anti-mycobacterial SAR programs where N-7-pyridin-2-ylmethyl groups are essential for ATP synthase inhibition [3], this compound may serve as an inactive or weakly active negative control, helping validate that observed phenotypes are N-7 substitution-dependent rather than scaffold-driven.

Computational Chemistry Benchmark for cLogP/LogD Prediction Validation

The absence of experimental physicochemical data for this compound creates an opportunity to use it as a validation standard for in silico prediction algorithms. Procurement for experimental determination of LogD7.4 (shake-flask method), aqueous solubility, and PAMPA permeability would generate a valuable data point for refining QSPR models focused on the pyrazolo[1,5-a]pyrimidine chemical space, benefiting multiple discovery programs that rely on predicted properties for compound prioritization.

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